![molecular formula C17H17NO3 B2380484 (E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one CAS No. 1798422-97-5](/img/structure/B2380484.png)
(E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one
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Description
(E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMFP and has shown promising results in scientific research.
Scientific Research Applications
Photophysical Properties
(E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one and similar chalcone derivatives exhibit notable photophysical properties. The absorption and fluorescence characteristics of related compounds change significantly across solvents with different polarities. This solvatochromic effect, demonstrated by molecules like FNPO, AFPO, and FHPO, is attributed to intramolecular charge transfer interactions, which suggest these compounds have distinct electronic ground and excited states. Such properties are relevant in the development of photoactive materials for various applications (Kumari et al., 2017).
Application in LED and Solar Cell Fabrication
Chalcone derivatives including (E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one have potential applications in the field of electronics, particularly in the fabrication of LEDs and solar cells. A study focusing on furan-based electronic materials highlighted the synthesis and characterization of novel chalcone derivatives, demonstrating their suitability for these applications due to properties like high optical transmittance and photoluminescence (Davanagere & Jayarama, 2019).
Antibacterial Properties
Several chalcone derivatives, structurally similar to (E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one, have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds exhibit significant antibacterial activity, making them candidates for further investigation in antimicrobial research (Ashok et al., 2012).
Molecular Docking Studies for Drug Development
Molecular docking studies of chalcone derivatives related to (E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one have been conducted to explore their potential as bioactive compounds in drug development. These studies involve the analysis of interactions between synthesized ligands and protein targets, providing insights into the compounds' potential efficacy in treating various diseases (Khumar et al., 2018).
Exploration of Photophysical Characteristics
The exploration of the photophysical characteristics of chalcone derivatives, akin to (E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one, has led to a deeper understanding of their electronic transitions. These findings are crucial for the development of new materials with specific optical and electronic properties (Kapoor et al., 2011).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(7-6-14-8-10-20-13-14)18-9-11-21-16(12-18)15-4-2-1-3-5-15/h1-8,10,13,16H,9,11-12H2/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWOJJSVUDWSL-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=COC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=COC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one |
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